6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
The compound “6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves various functional groups attached to the ring. For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides can be complex due to the presence of various functional groups. The parent thiadiazine structures have a molecular formula of C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides can be diverse due to the various functional groups attached to the ring . For instance, free radical reactions can occur at the benzylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxides can vary depending on the specific functional groups attached to the ring .Scientific Research Applications
Crystal Structure Analysis
Research on bendroflumethiazide, a compound structurally similar to the one , has provided insights into its crystalline form as solvates with acetone and N,N-dimethylformamide. Detailed Hirshfeld surface analysis of these structures helped validate atomic positions and offered a tool for structure validation, highlighting its significance in understanding drug-solvent interactions and crystallization processes (Fabbiani et al., 2007).
Potassium Channel Activation
Investigations into the effects of substituents on 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides revealed their potential as potassium channel activators. The study found that specific alterations in the structure could influence both the potency and tissue selectivity of these compounds, underlining their therapeutic potential for various conditions (Boverie et al., 2005).
Interaction with Cell Membranes
Research on benzothiadiazine derivatives, including in silico designed compounds, explored their interaction with phospholipid cell membranes. This study demonstrated how these derivatives can exhibit a strong affinity for cell membrane interfaces, influencing their solvation characteristics and potentially affecting drug delivery and mechanism of action (Hu & Martí, 2022).
Novel Synthesis Methods
A study reported a novel approach to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold. This method, involving the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide, proceeds under mild conditions and opens new pathways for synthesizing compounds with potential biological activities (Xiao et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c1-11-5-6-15-14(7-11)21(10-20-24(15,22)23)9-12-3-2-4-13(8-12)16(17,18)19/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMPUUNFCMCJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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